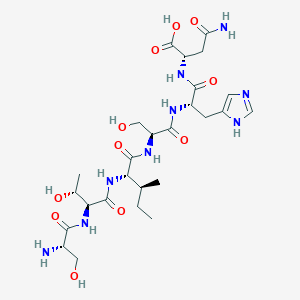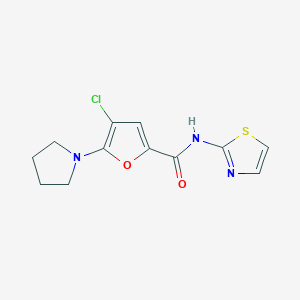![molecular formula C25H33IN4O3 B14204432 L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-97-5](/img/structure/B14204432.png)
L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide is a synthetic peptide compound It is composed of leucine, alanine, and phenylalanine residues, with an iodophenyl group attached to the phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed to yield the final peptide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The peptide bonds can be reduced to form the corresponding amines.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Iodophenol derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodophenyl group may enhance the binding affinity and specificity of the compound for its target. The peptide backbone allows for interactions with various amino acid residues in the target protein, influencing its conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide
- D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide
Uniqueness
L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide is unique due to its specific stereochemistry and the presence of the iodophenyl group. This configuration may confer distinct biological activity and binding properties compared to its similar compounds. The specific arrangement of amino acids and the iodophenyl group can result in unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
824406-97-5 |
|---|---|
Fórmula molecular |
C25H33IN4O3 |
Peso molecular |
564.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2R)-1-[[(2R)-1-[(4-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-7-5-4-6-8-18)25(33)28-15-19-9-11-20(26)12-10-19/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22-/m1/s1 |
Clave InChI |
ZTJFBXHLQFQBOH-VOQZNFBZSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14204364.png)
![[1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl-](/img/structure/B14204376.png)
![Dimethyl 4-[(prop-2-yn-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14204383.png)
![1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14204387.png)
![3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid](/img/structure/B14204388.png)

![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
